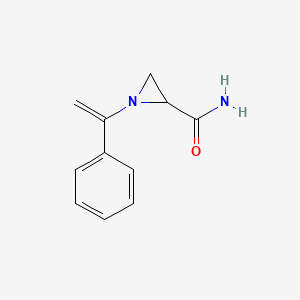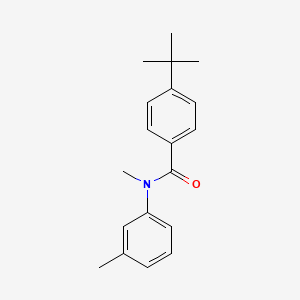
(2-Methylphenyl)(phenyl)mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methylphenyl)(phenyl)mercury is an organomercury compound that consists of a mercury atom bonded to a 2-methylphenyl group and a phenyl group. Organomercury compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and industrial processes. The unique properties of this compound make it a valuable compound for various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylphenyl)(phenyl)mercury typically involves the reaction of phenylmercuric chloride with 2-methylphenylmagnesium bromide (a Grignard reagent). The reaction is carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
C6H5HgCl+C6H4(CH3)MgBr→C6H5HgC6H4(CH3)+MgBrCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and stringent quality control measures are essential to maintain consistency in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methylphenyl)(phenyl)mercury undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) compounds.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The phenyl or 2-methylphenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or organolithium reagents (RLi) are employed in substitution reactions.
Major Products Formed
Oxidation: Mercury(II) chloride (HgCl₂) or other mercury(II) compounds.
Reduction: Mercury(0) or organomercury compounds with lower oxidation states.
Substitution: Various substituted organomercury compounds depending on the nucleophile used.
Applications De Recherche Scientifique
(2-Methylphenyl)(phenyl)mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-mercury bonds.
Biology: Studied for its interactions with biological molecules and potential use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (2-Methylphenyl)(phenyl)mercury involves its ability to form strong bonds with sulfur-containing biomolecules, such as cysteine residues in proteins. This interaction can disrupt the function of enzymes and other proteins, leading to various biological effects. The compound can also interact with nucleophilic sites in organic molecules, facilitating various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylmercuric acetate: Another organomercury compound with a phenyl group bonded to mercury.
Methylmercury chloride: Contains a methyl group bonded to mercury and is known for its toxicity.
Ethylmercury chloride: Similar to methylmercury but with an ethyl group.
Uniqueness
(2-Methylphenyl)(phenyl)mercury is unique due to the presence of both a phenyl and a 2-methylphenyl group bonded to mercury. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications that other organomercury compounds may not be suitable for.
Propriétés
| 78637-99-7 | |
Formule moléculaire |
C13H12Hg |
Poids moléculaire |
368.83 g/mol |
Nom IUPAC |
(2-methylphenyl)-phenylmercury |
InChI |
InChI=1S/C7H7.C6H5.Hg/c1-7-5-3-2-4-6-7;1-2-4-6-5-3-1;/h2-5H,1H3;1-5H; |
Clé InChI |
KUQUFWCJEIFDCB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1[Hg]C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-hydroxy-2-oxoacetate;2-pyrrolidin-1-ium-1-ylethyl N-[2-(ethoxymethyl)phenyl]carbamate](/img/no-structure.png)

![Methyl 3-[(4-hydroxypentyl)(nitroso)amino]propanoate](/img/structure/B14439966.png)
![3-[(2-Acetamidoethyl)sulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14439971.png)



![4-Heptylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14440029.png)
